REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](=[O:23])[N:5](C2C=CC(OC)=CC=2)[CH2:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH3:2].S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.C(#N)C>[CH2:1]([C:3]1[C:4](=[O:23])[NH:5][CH2:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH3:2] |f:1.2.3,4.5|
|
Name
|
ceric ammonium nitrate
|
Quantity
|
542 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-ethyl-4-(4-fluorophenyl)-1,5-dihydro-1-(4-methoxyphenyl)-2H-pyrrol-2-one
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(N(CC1C1=CC=C(C=C1)F)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred 30 minutes more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 0°-10° C
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
After stirring an additional 30 minutes the mixture
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to 1L
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts are dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
by drying under vacuum at 60° C. for 18 hr
|
Duration
|
18 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |